molecular formula C21H29FN2O2 B11030568 N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11030568
M. Wt: 360.5 g/mol
InChI Key: IGRMNJBHMTUZKE-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethyl group, a fluorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and cyclohexyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated benzene derivatives and coupling reactions.

    Addition of the Cyclohexyl and Ethyl Groups: These groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H29FN2O2

Molecular Weight

360.5 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H29FN2O2/c1-2-24(19-6-4-3-5-7-19)21(26)17-14-20(25)23(15-17)13-12-16-8-10-18(22)11-9-16/h8-11,17,19H,2-7,12-15H2,1H3

InChI Key

IGRMNJBHMTUZKE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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